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molecular formula C30H41N3O10 B1212713 Carbamic acid, N,N-diethyl-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester CAS No. 158978-98-4

Carbamic acid, N,N-diethyl-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester

Cat. No. B1212713
M. Wt: 603.7 g/mol
InChI Key: QKSXEJNMSRTCRE-UHFFFAOYSA-N
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Patent
US06531476B1

Procedure details

Working again according to a protocol identical to the one used in step 1.3 of Example 1, followed by treating, under the same conditions as those of step 1.4 of Example 1, 0.5 g (1.73 mmol) of 2-(N,N-diethylaminocarbonyloxymethyl)piperazine hydrochloride with 1 g of 3,4,5-trimethoxybenzoyl chloride, 0.83 g of 1,4-bis(3′,4′,5′-trimethoxybenzoyl)-2-(N,N-diethylaminocarbonyloxymethyl)piperazine is obtained. Yield: 80%. Melting point: 128.6° C. Rf=0.35 (3/97 v/v MeOH/CH2Cl2).
Name
2-(N,N-diethylaminocarbonyloxymethyl)piperazine hydrochloride
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([N:4]([C:7]([O:9][CH2:10][CH:11]1[CH2:16][NH:15][CH2:14][CH2:13][NH:12]1)=[O:8])[CH2:5][CH3:6])[CH3:3].[CH3:17][O:18][C:19]1[CH:20]=[C:21]([CH:25]=[C:26]([O:30][CH3:31])[C:27]=1[O:28][CH3:29])[C:22](Cl)=[O:23]>>[CH3:17][O:18][C:19]1[CH:20]=[C:21]([CH:25]=[C:26]([O:30][CH3:31])[C:27]=1[O:28][CH3:29])[C:22]([N:12]1[CH2:13][CH2:14][N:15]([C:22](=[O:23])[C:21]2[CH:20]=[C:19]([O:18][CH3:17])[C:27]([O:28][CH3:29])=[C:26]([O:30][CH3:31])[CH:25]=2)[CH2:16][CH:11]1[CH2:10][O:9][C:7]([N:4]([CH2:5][CH3:6])[CH2:2][CH3:3])=[O:8])=[O:23] |f:0.1|

Inputs

Step One
Name
2-(N,N-diethylaminocarbonyloxymethyl)piperazine hydrochloride
Quantity
0.5 g
Type
reactant
Smiles
Cl.C(C)N(CC)C(=O)OCC1NCCNC1
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C=C(C(=O)Cl)C=C(C1OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)N2C(CN(CC2)C(C2=CC(=C(C(=C2)OC)OC)OC)=O)COC(=O)N(CC)CC)C=C(C1OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.83 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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